![molecular formula C11H7KN2O3S2 B1670817 Potassium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate CAS No. 115144-35-9](/img/structure/B1670817.png)

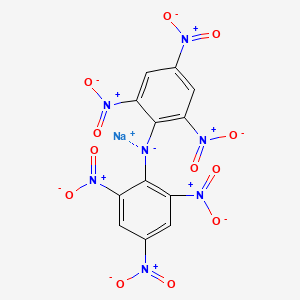

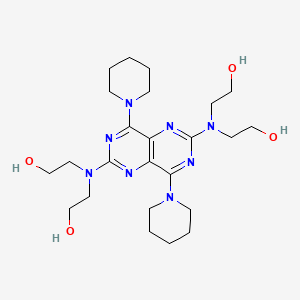

Potassium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate

Übersicht

Beschreibung

Chemiluminescent luciferase substrate. Water soluble derivative of D-Luciferin and analog of D-Luciferin sodium salt. Emits light on oxidative decarboxylation in the presence of ATP providing a bioluminescent signal for cellular ATP levels in vivo.

D-Luciferin is a chemiluminescent substrate of firefly luciferase. It produces light upon oxidative decarboxylation by luciferase in the presence of ATP. D-Luciferin can be employed to assay the expression of the luciferase gene linked to a promoter of interest. Alternatively, D-luciferin and luciferase can be used to assess ATP availability in cellular or biochemical assays.

D-Luciferin potassium is heterocyclic light-emitting compound and natural ligand for luciferase used to detect cell activity. It requires ATP for its reaction, emitting a greenish-yellow luminescence at a peak wavelength of approximately 530 nm. The salt form of luciferin dissolves in water or other typical buffers.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

- Studies on similar compounds, such as potassium 2,6-dihydroxybenzoate, have focused on their crystal structure, infrared spectrum, and thermal stability. This research is crucial in understanding the physical and chemical properties of such compounds, with potential applications in materials science (Kula, Mazur, & Rzączyńska, 2008).

Coordination Properties in Complexes

- The coordination properties of similar aminobenzoate ligands in complexes with alkali metals have been studied. Understanding these properties is essential for applications in coordination chemistry and the design of metal-organic frameworks (Rzączyńska, Mrozek-Łyszczek, & Głowiak, 2004).

Enhancement of Chemiluminescent Reactions

- Compounds such as 6-hydroxybenzothiazole, closely related to the subject chemical, have been found to enhance light emission in chemiluminescent reactions catalyzed by enzymes like horseradish peroxidase. This finding is significant for biochemical assays and diagnostic applications (Thorpe, Kricka, Gillespie, Moseley, Amess, Baggett, & Whitehead, 1985).

Biological Activity in Pharmaceutical Research

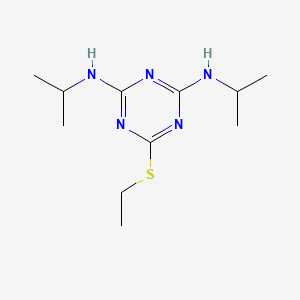

- Research on compounds like 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole reveals their antimicrobial activity. Such studies are crucial for the development of new pharmaceuticals (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Synthesis and Applications in Organic Chemistry

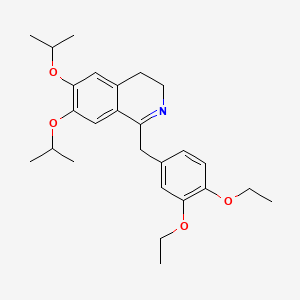

- The synthesis of novel compounds with thiazole and pyrazole moieties, including derivatives of benzothiazole, is an area of interest in organic chemistry. These syntheses contribute to the development of new chemical entities with potential applications in various fields, including materials science and pharmaceuticals (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Synthesis in Heterocyclic Chemistry

- The synthesis and evaluation of thiazole derivatives, especially those containing the benzothiazole moiety, are significant in heterocyclic chemistry. Such research provides insights into the creation of compounds with potential industrial and pharmaceutical applications (Ali, 2007).

Photochemical Applications

- Compounds with a benzothiazole structure have been studied for their photoalignment properties. Understanding the photochemical behavior of such compounds is crucial for applications in optoelectronics and material sciences (Mikulich, Muravsky, Murauski, & Agabekov, 2015).

Eigenschaften

IUPAC Name |

potassium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S2.K/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBKGTQQGYPQBE-OGFXRTJISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7KN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

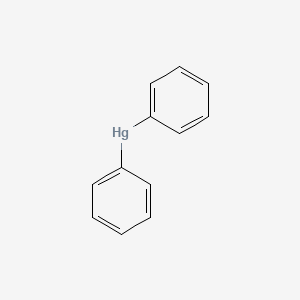

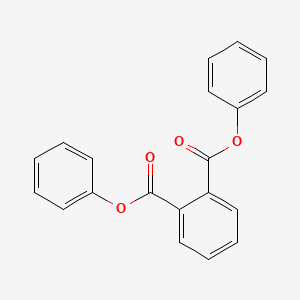

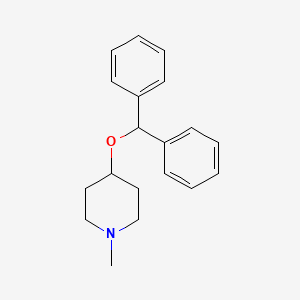

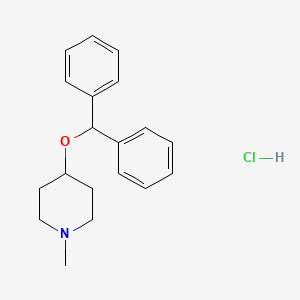

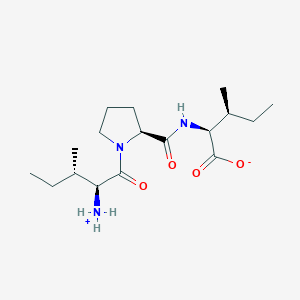

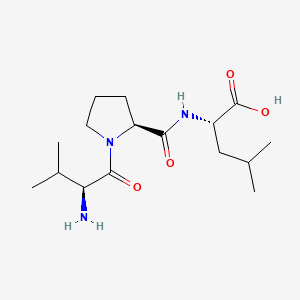

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.